

In Vitro Cytotoxicity of 7-Methyl-3-thiocyanato-1H-indole: A Technical Guide

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Compound of Interest

Compound Name: 7-Methyl-3-thiocyanato-1H-indole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of **7-Methyl-3-thiocyanato-1H-indole** and related indole thiocyanate compounds. Due to the specificity of available research, this document synthesizes findings on the broader class of 3-thiocyanato-1H-indoles and draws mechanistic parallels from the closely related and more extensively studied isomer, 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC). This guide is intended to serve as a foundational resource for researchers and professionals in oncology and drug discovery.

Introduction to Indole Thiocyanates in Oncology

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Its derivatives have been a focal point of anticancer drug research due to their ability to induce apoptosis and cell cycle arrest in various cancer cell lines.[2] The introduction of a thiocyanate (-SCN) or isothiocyanate (-NCS) moiety to the indole ring can significantly enhance cytotoxic activity. While distinct, both functional groups contribute to the anticancer properties of the parent molecule.

This guide focuses on **7-Methyl-3-thiocyanato-1H-indole**, a specific derivative within the promising class of 3-thiocyanato-1H-indoles. These compounds have demonstrated notable antiproliferative effects against a range of human cancer cell lines.[1][3]



Quantitative Cytotoxicity Data

The antiproliferative activity of 3-thiocyanato-1H-indole derivatives has been evaluated against several human cancer cell lines. The following tables summarize the available quantitative data, primarily from studies on a series of 3-thiocyanato-1H-indoles, as direct data for the 7-methyl derivative is not extensively published. For comparative purposes, cytotoxicity data for the isothiocyanate isomer, 7Me-IEITC, is also presented.

Table 1: In Vitro Cytotoxicity (IC50) of 3-Thiocyanato-1H-indole Derivatives[1][3]

Compound	HL-60 (Leukemia)	NCI-H292 (Lung)	HEP-2 (Cervical)	MCF-7 (Breast)
N-Phenyl-3- thiocyanato-1H- indole	≤ 6 µM	≤ 6 µM	≤ 6 µM	≤ 6 µM
1-Methyl-2-(4- chlorophenyl)-3- thiocyanato-1H- indole	≤ 6 μM	≤ 6 μM	≤ 6 μM	≤ 6 µM
N-(4- chlorophenyl)-3- thiocyanato-1H- indole	Slightly Less Active	Slightly Less Active	Slightly Less Active	Slightly Less Active
2-(4- chlorophenyl)-3- thiocyanato-1H- indole	Slightly Less Active	Slightly Less Active	Slightly Less Active	Slightly Less Active
2-Phenyl-3- thiocyanato-1H- indole	Slightly Less Active	Slightly Less Active	Slightly Less Active	Slightly Less Active
Doxorubicin (Control)	N/A	N/A	N/A	N/A



Note: The study reported that several 3-thiocyanato-1H-indoles displayed good to excellent potency with IC50 values \leq 6 μ M and were non-hemolytic. "Slightly Less Active" indicates lower potency compared to the most active compounds in the series.[1][3]

Table 2: In Vitro Cytotoxicity (IC50) of 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC)

Cell Line	Cancer Type	IC50 Value	Reference
SMS-KCNR	Neuroblastoma	2.5 - 5.0 μΜ	[2]
SK-N-SH	Neuroblastoma	2.5 - 5.0 μΜ	[2]
SH-SY5Y	Neuroblastoma	2.5 - 5.0 μΜ	[2]
IMR-32	Neuroblastoma	2.5 - 5.0 μΜ	[2]
ECC-1	Endometrial Cancer	~2.5 - 10 μM	[4][5]
KLE	Endometrial Cancer	~2.5 - 10 μM	[4][5]

Note: 7Me-IEITC was found to be cytotoxic to various neuroblastoma cell lines while primary lung fibroblasts were not significantly affected at concentrations up to 20 μ M.[2]

Mechanistic Insights from 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC)

While detailed mechanistic studies on **7-Methyl-3-thiocyanato-1H-indole** are limited, extensive research on its isothiocyanate isomer, 7Me-IEITC, provides valuable insights into the potential mechanisms of action. These include the induction of apoptosis, cell cycle arrest, and oxidative stress.

Induction of Apoptosis

7Me-IEITC has been shown to induce apoptosis in cancer cells through multiple pathways.[2] [4] This process is characterized by the activation of caspases, a family of proteases essential for programmed cell death.

 Caspase Activation: Treatment with 7Me-IEITC leads to the activation of initiator caspases-8 and -9, as well as the effector caspase-3.[2]



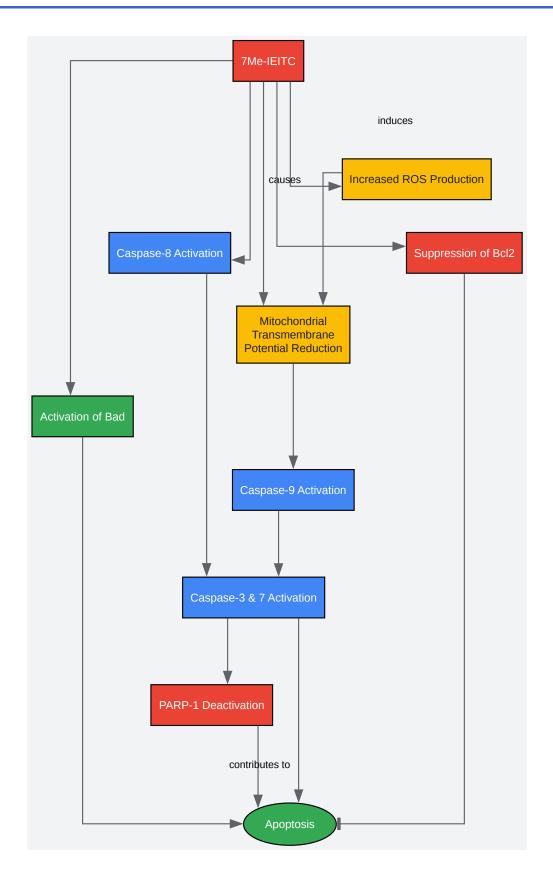




- Mitochondrial Pathway: The compound causes a reduction in the mitochondrial transmembrane potential, indicating the involvement of the intrinsic apoptotic pathway.[4]
- ROS-Mediated Apoptosis: 7Me-IEITC treatment elevates the production of reactive oxygen species (ROS), which in turn triggers apoptosis. This is supported by the observation that pre-treatment with an antioxidant like ascorbic acid can abrogate the cytotoxic effects.[4]
- Regulation of Apoptotic Proteins: The compound activates pro-apoptotic proteins such as Bad and suppresses anti-apoptotic proteins like Bcl2. It also leads to the deactivation of PARP-1, a protein involved in DNA repair.[4]

The proposed apoptotic signaling pathway for 7Me-IEITC is illustrated below.





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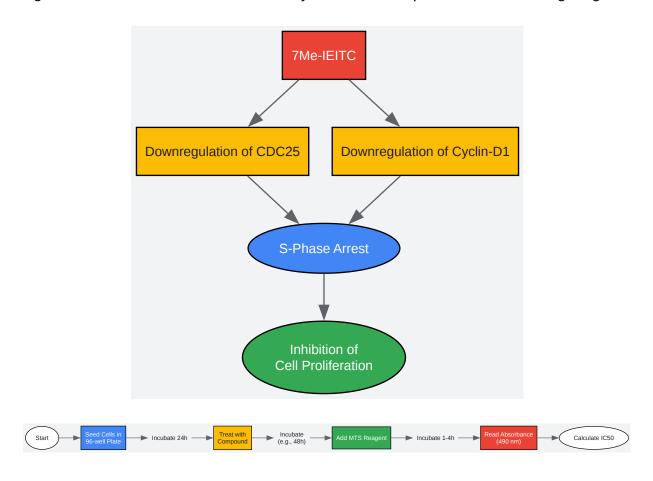
Caption: Proposed apoptotic signaling pathway of 7Me-IEITC.



Cell Cycle Arrest

In addition to inducing apoptosis, 7Me-IEITC has been observed to cause cell cycle arrest. In endometrial cancer cells, it arrested the cell cycle progression in the S-phase.[4] This was accompanied by the downregulation of key cell cycle regulators such as CDC25 and cyclin-D1. [4]

The logical flow of 7Me-IEITC-induced cell cycle arrest is depicted in the following diagram.



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